
2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a chlorophenyl group and a thienyl group attached to the propenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:
4-chlorobenzaldehyde+2-acetylthiopheneNaOH2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)-
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids, or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- is primarily based on its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. The α,β-unsaturated carbonyl system is particularly reactive and can participate in Michael addition reactions with biological nucleophiles.
類似化合物との比較
Similar Compounds
2-Propen-1-one, 1-(2-thienyl)-: Lacks the chlorophenyl group, which may result in different reactivity and biological activity.
2-Propen-1-one, 2-(4-methylphenyl)-1-(2-thienyl)-: Contains a methyl group instead of a chlorine atom, which can affect its chemical properties and interactions.
2-Propen-1-one, 2-(4-fluorophenyl)-1-(2-thienyl)-: The presence of a fluorine atom can influence the compound’s stability and reactivity.
Uniqueness
2-Propen-1-one, 2-(4-chlorophenyl)-1-(2-thienyl)- is unique due to the presence of both a chlorophenyl group and a thienyl group, which confer distinct chemical and biological properties. The chlorine atom can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
104941-08-4 |
|---|---|
分子式 |
C13H9ClOS |
分子量 |
248.73 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H9ClOS/c1-9(10-4-6-11(14)7-5-10)13(15)12-3-2-8-16-12/h2-8H,1H2 |
InChIキー |
JHTIFWKXTUMGIY-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



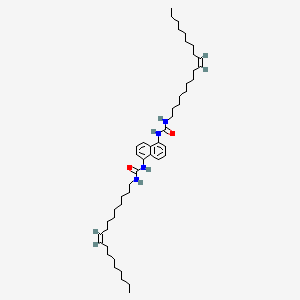
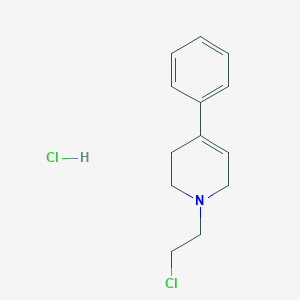

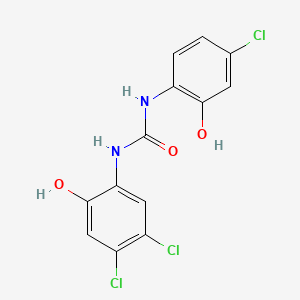

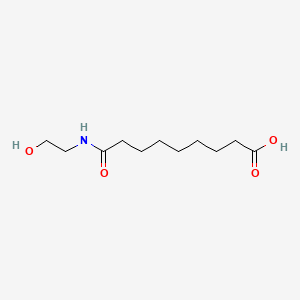
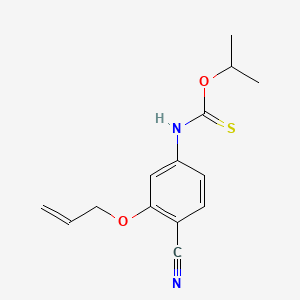
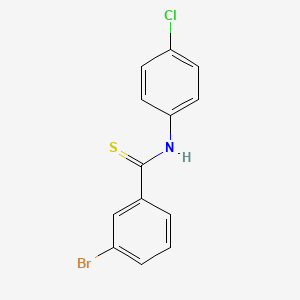



![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)

